

# A Preclinical and Clinical Pharmacological Compendium of (R)-Crinecerfont

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## Compound of Interest

Compound Name: (R)-Crinecerfont

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological profile of **(R)-Crinecerfont** (Crenessity™), a first-in-class, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist.<sup>[1][2]</sup> It is designed to serve as a technical resource, summarizing key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and the methodologies of pivotal clinical trials that have defined its profile. **(R)-Crinecerfont** is indicated as an adjunctive therapy to glucocorticoid replacement for controlling androgens in adults and pediatric patients aged four years and older with classic congenital adrenal hyperplasia (CAH).<sup>[3][4][5]</sup>

## Mechanism of Action

**(R)-Crinecerfont** offers a novel, non-glucocorticoid approach to managing classic CAH by targeting the hypothalamic-pituitary-adrenal (HPA) axis at a key regulatory point.<sup>[6][7]</sup>

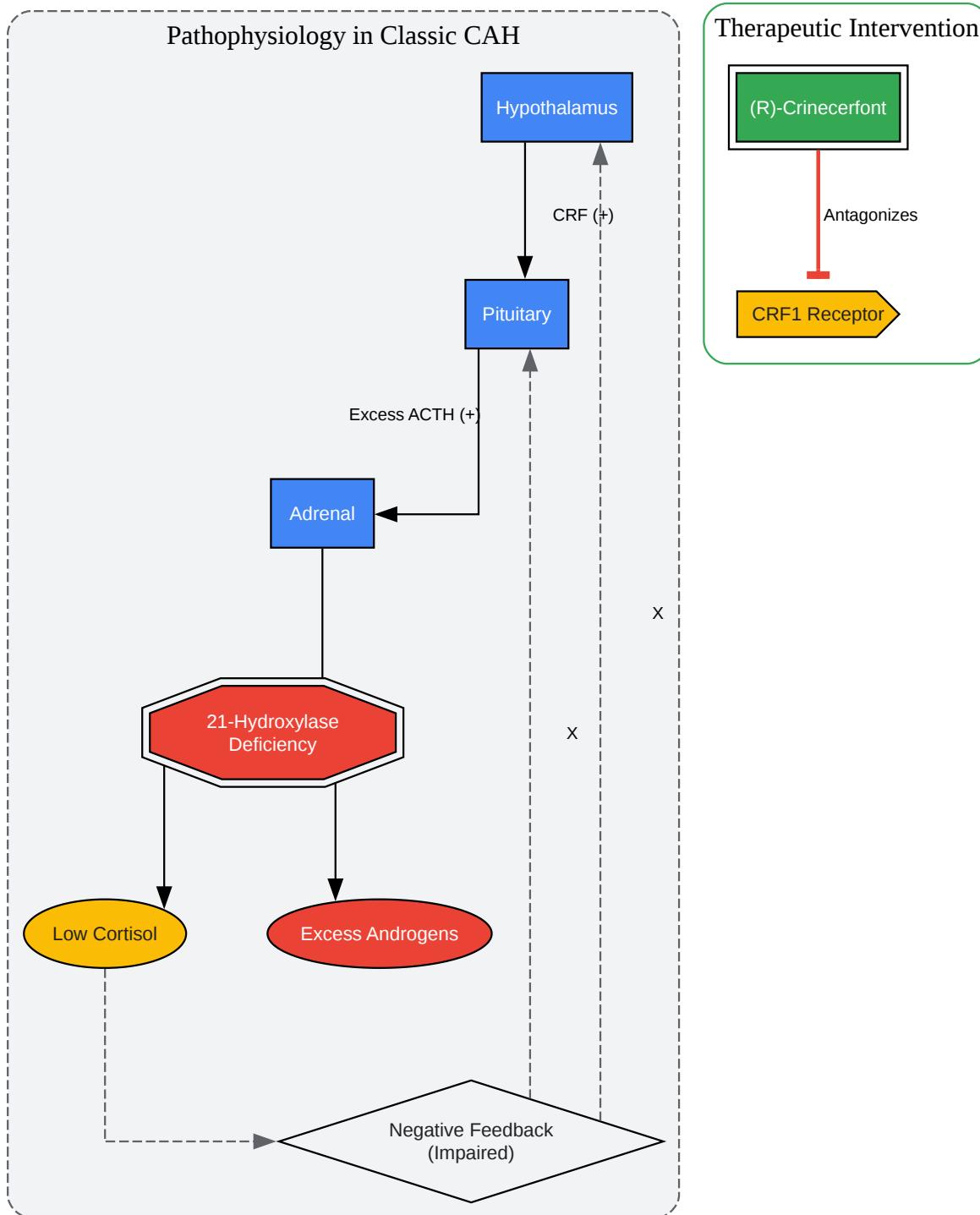
### 1.1 The HPA Axis in Health and Congenital Adrenal Hyperplasia

In a healthy individual, the hypothalamus releases corticotropin-releasing factor (CRF), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH).<sup>[8]</sup> ACTH then acts on the adrenal glands to produce cortisol. Cortisol exerts negative feedback on both the hypothalamus and pituitary to suppress further CRF and ACTH release, maintaining homeostasis.<sup>[8]</sup>

Classic CAH is most commonly caused by a deficiency in the 21-hydroxylase enzyme, which is critical for cortisol synthesis.<sup>[8]</sup> This deficiency leads to low cortisol levels and an accumulation of cortisol precursors. The lack of negative feedback from cortisol results in chronic over-secretion of CRF and ACTH, leading to adrenal hyperplasia and the shunting of precursor molecules toward the androgen synthesis pathway.<sup>[8][9]</sup> This results in the excessive production of androgens like androstenedione and testosterone, which are responsible for many of the clinical manifestations of the disease.<sup>[8][10]</sup>

### 1.2 (R)-Crinecerfont's Point of Intervention

**(R)-Crinecerfont** is a selective CRF1 receptor antagonist.<sup>[3][11]</sup> It acts by competitively blocking the binding of CRF to its type 1 receptors located on the pituitary gland.<sup>[5][6][11]</sup> This action directly inhibits the excessive secretion of ACTH from the pituitary.<sup>[12]</sup> By reducing ACTH levels, **(R)-Crinecerfont** decreases the overstimulation of the adrenal glands, thereby lowering the production of adrenal androgens and their precursors.<sup>[11][13]</sup> This targeted mechanism allows for the reduction of supraphysiologic glucocorticoid doses, which are traditionally used to suppress ACTH, thus potentially mitigating the long-term complications of steroid excess.<sup>[9][14]</sup>

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Caption: HPA axis in CAH and **(R)-Crinecterfont**'s mechanism of action.

# Pharmacological Profile

The pharmacological activity of **(R)-Crinecerfont** has been characterized through extensive clinical trials.

## 2.1 Pharmacodynamics

Clinical studies in both adult and pediatric populations with classic CAH have demonstrated that **(R)-Crinecerfont** leads to clinically meaningful reductions in key hormones that are elevated in the disease.

Study Population	Duration	Intervention	Median % Reduction from Baseline	Reference
Adolescents (14-17 yrs)	14 Days	50 mg BID	ACTH: -57% 17OHP: -69% Androstenedione: -58%	[8][15]
Adults (18-50 yrs)	14 Days	100 mg BID	ACTH: -66% 17OHP: -64% Androstenedione: -64%	[8]
Adults (Phase 3)	24 Weeks	100 mg BID	Glucocorticoid Dose: -27.3% (vs. -10.3% placebo)	[16]
Pediatrics (Phase 3)	28 Weeks	Weight-based	Glucocorticoid Dose: -18.0% (vs. +5.6% placebo)	[8][13][17][16]

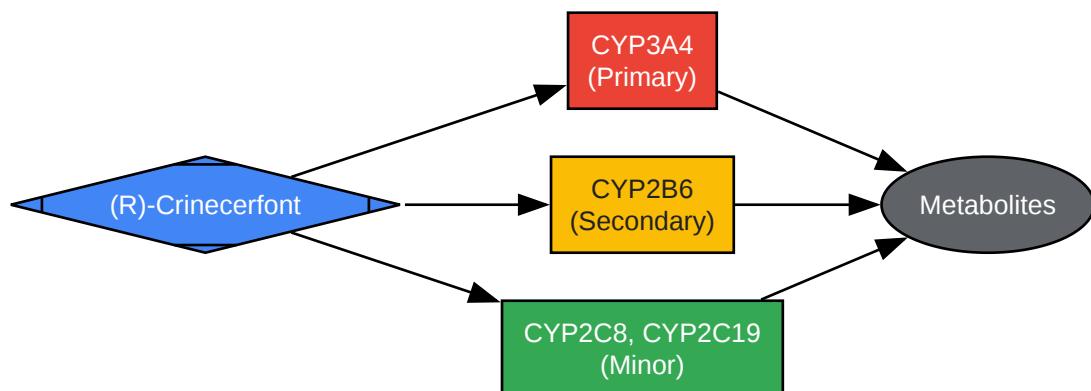
BID = twice daily; ACTH = Adrenocorticotropic hormone; 17OHP = 17-hydroxyprogesterone.

## 2.2 Pharmacokinetics

The pharmacokinetic properties of **(R)-Crinecerfont** have been defined in clinical studies, outlining its absorption, distribution, metabolism, and excretion (ADME) profile.

Parameter	Value	Reference
Absorption	Peak Plasma Time (Tmax): ~4 hours	<a href="#">[12]</a>
Steady-State Achieved: ~7 days		<a href="#">[12]</a>
Distribution	Plasma Protein Binding: ≥99.9%	<a href="#">[11]</a>
Metabolism	Primary Pathway: CYP3A4	<a href="#">[3]</a> <a href="#">[11]</a>
Secondary Pathway: CYP2B6	<a href="#">[11]</a>	
Minor Pathways: CYP2C8, CYP2C19		<a href="#">[11]</a>
Excretion	Feces: ~47.3% (~2.7% as unchanged drug)	<a href="#">[11]</a>
Urine: ~2% (unchanged drug undetectable)		<a href="#">[11]</a>
Half-Life	Effective Half-Life: ~14 hours	<a href="#">[11]</a>
Clearance	Apparent Clearance: 3.5 L/h	<a href="#">[11]</a>
Exposure (Adults)	Cmax: 4,231 ng/mL	<a href="#">[11]</a> <a href="#">[12]</a>
AUC0-24h: 72,846 ng·h/mL		<a href="#">[11]</a>

Cmax = Maximum plasma concentration; AUC = Area under the curve.

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Caption: Primary and secondary metabolic pathways of **(R)-Crinelerfont**.

## Preclinical Studies

While the bulk of publicly available data focuses on clinical development, some preclinical findings have been reported. Early preclinical studies in animal models indicated that **(R)-Crinelerfont** (then known as SSR-125543) exhibited antidepressant-like effects.<sup>[2]</sup> Other data suggests the compound is expected to have limited brain penetration, acting primarily on the pituitary gland, which is outside the blood-brain barrier.<sup>[15]</sup> In a study involving mice under chronic stress, a 5-week treatment with crinelerfont was found to paradoxically exacerbate corticosterone secretion.<sup>[18]</sup>

## Key Experimental Protocols

The pharmacological profile of **(R)-Crinelerfont** was primarily established through a series of well-controlled clinical trials.

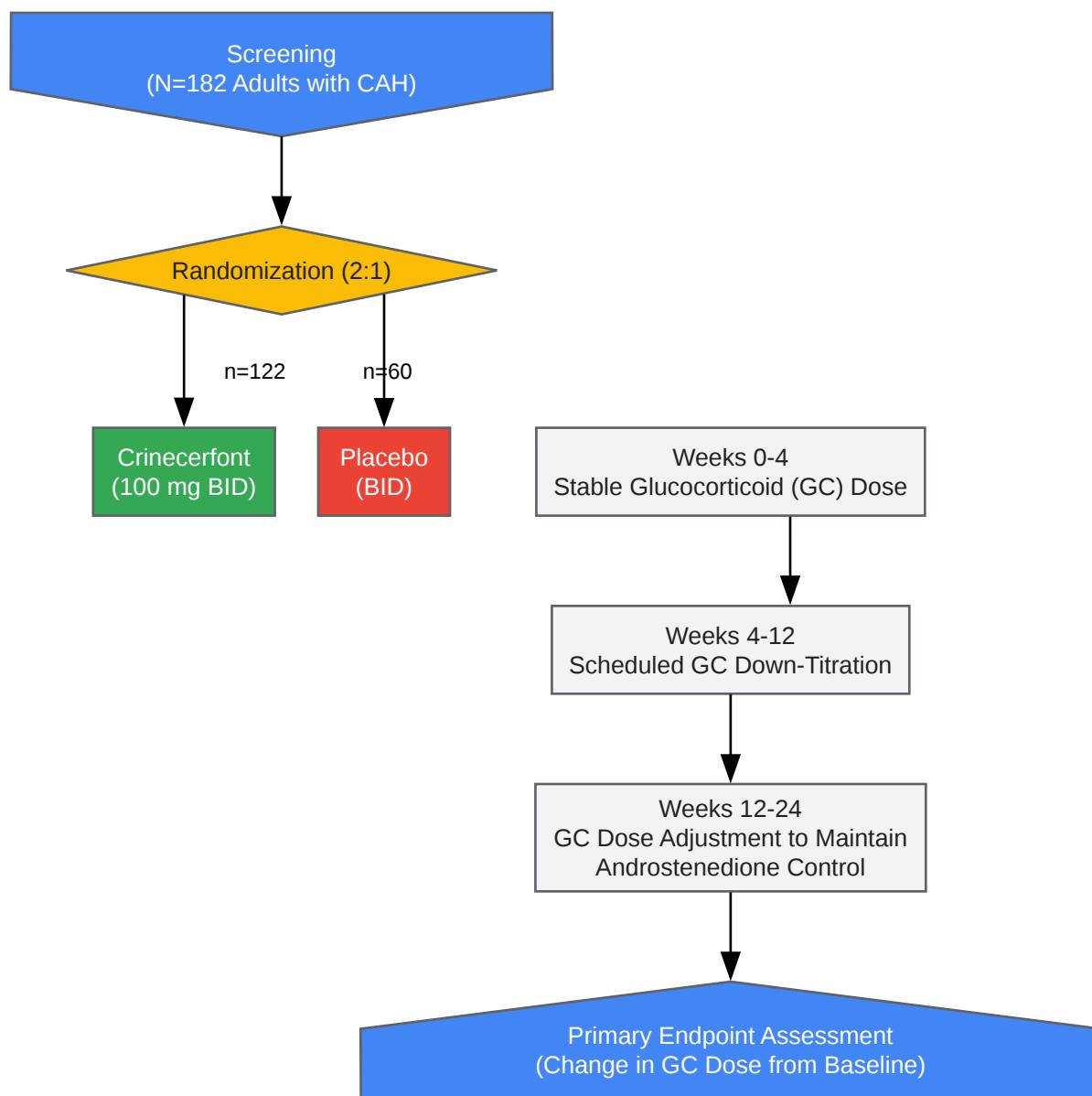
### 4.1 Phase 2 Study in Adolescents (NCT04045145)

- Design: This was an open-label, single-arm study conducted at four centers in the United States.<sup>[15]</sup>
- Participants: The study enrolled eight male and female participants, aged 14 to 17 years, with a diagnosis of classic CAH due to 21-hydroxylase deficiency.<sup>[15]</sup>

- Protocol: Participants received **(R)-Crinecerfont** 50 mg orally twice daily with meals for 14 consecutive days.[[15](#)]
- Primary Outcomes: The main outcomes were the change from baseline to Day 14 in the circulating concentrations of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone.[[15](#)]

#### 4.2 Phase 3 Study in Adults (CAHtalyst Adult; NCT04490915)

- Design: A multinational, randomized, double-blind, placebo-controlled trial involving 182 participants.[[4](#)][[19](#)]
- Participants: Adults ( $\geq 18$  years) with classic CAH receiving stable glucocorticoid regimens. [[19](#)]
- Protocol: Patients were randomized in a 2:1 ratio to receive either **(R)-Crinecerfont** 100 mg twice daily or a placebo for 24 weeks. The initial 4 weeks involved a stable glucocorticoid dose, followed by a scheduled down-titration over the next 8 weeks. For the final 12 weeks, the glucocorticoid dose was adjusted as needed to maintain androstenedione control.[[4](#)][[19](#)]
- Primary Outcome: The primary efficacy endpoint was the change from baseline in the daily glucocorticoid dose at Week 24 while maintaining androstenedione control.[[4](#)]



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Caption: Workflow of the CAHtalyst Phase 3 Adult clinical trial.

#### 4.3 Phase 3 Study in Children (CAHtalyst Pediatric; NCT04806451)

- Design: A multinational, randomized (2:1), placebo-controlled trial enrolling 103 participants. [\[20\]](#)
- Participants: Children and adolescents (aged 4-17 years) with classic CAH.[\[13\]](#)

- Protocol: Participants received either weight-based doses of **(R)-Crinecerfont** or a placebo for 28 weeks. A stable glucocorticoid dose was maintained for the first 4 weeks, after which the dose was adjusted towards a physiologic target, provided androstenedione levels remained controlled.[20]
- Primary Outcome: The primary endpoint was the change in serum androstenedione concentration from baseline to Week 4. A key secondary endpoint was the percent change in glucocorticoid dose from baseline to Week 28.[20]

## Drug Interactions

**(R)-Crinecerfont** is primarily a substrate of the CYP3A4 enzyme.[12] Co-administration with strong or moderate CYP3A4 inducers can decrease its exposure and may reduce efficacy. Dose adjustments are recommended when used concomitantly with such inducers.[3][12]

## Conclusion

**(R)-Crinecerfont** presents a targeted pharmacological approach to the management of classic congenital adrenal hyperplasia. Its mechanism as a selective CRF1 receptor antagonist directly addresses the excessive ACTH drive that characterizes the disease, leading to significant reductions in adrenal androgens.[8][11] The clinical data demonstrates its ability to not only control key hormone levels but also to enable a reduction in the daily glucocorticoid burden for patients.[17][16] This profile positions **(R)-Crinecerfont** as a significant and innovative advancement in the treatment paradigm for CAH.[14]

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